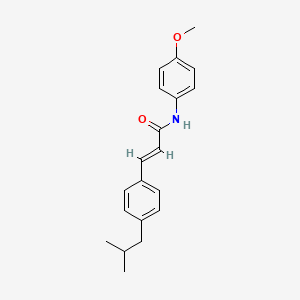
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that belongs to the class of antiplatelet drugs. It is used to prevent blood clots and reduce the risk of stroke and heart attack. Dipyridamole works by inhibiting the activity of platelets, which are blood cells that play a crucial role in the formation of blood clots. In addition to its therapeutic uses, Dipyridamole has also been studied for its potential application in scientific research.
作用机制
Dipyridamole works by inhibiting the activity of platelets. It does this by blocking the uptake of adenosine, a molecule that plays a role in platelet activation. By inhibiting the uptake of adenosine, Dipyridamole reduces the activation of platelets and prevents the formation of blood clots.
Biochemical and Physiological Effects:
Dipyridamole has several biochemical and physiological effects. It increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets, which reduces their activation. Dipyridamole also increases the release of prostacyclin, a molecule that inhibits platelet aggregation and promotes vasodilation. Additionally, Dipyridamole has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
Dipyridamole has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, Dipyridamole has some limitations. It has a short half-life and may require frequent dosing in experiments. Additionally, Dipyridamole may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Dipyridamole. One area of interest is its potential use in combination with other antiplatelet drugs to improve their efficacy. Another area of research is the development of more potent and selective inhibitors of platelet function. Additionally, Dipyridamole may have applications in the treatment of other conditions, such as cancer and neurodegenerative diseases. Further research is needed to explore these potential uses of Dipyridamole.
Conclusion:
Dipyridamole is a medication that has been studied for its potential application in scientific research. It works by inhibiting the activity of platelets and has several biochemical and physiological effects. Dipyridamole has advantages and limitations for lab experiments and has several potential future directions for research. Further studies are needed to fully understand the potential applications of Dipyridamole in scientific research.
合成方法
Dipyridamole can be synthesized by several methods, including the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole in the presence of a base. Another method involves the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole-1-carboxylic acid in the presence of a coupling agent.
科学研究应用
Dipyridamole has been studied for its potential application in scientific research. One of the primary areas of research is its use as a tool for studying platelet function. Dipyridamole has been used to investigate the role of platelets in thrombosis, a condition in which blood clots form in blood vessels and can cause serious health problems.
属性
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-9-22-15(24)13-14(21(5)17(22)25)18-16(20(13)4)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHBEDCHHRMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
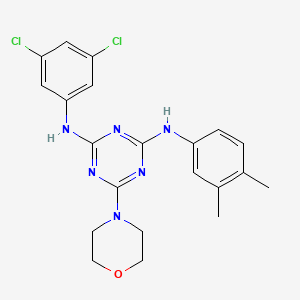
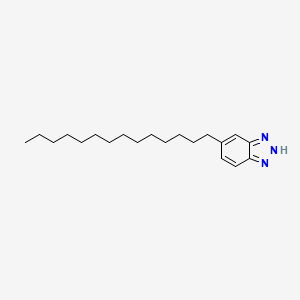
![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
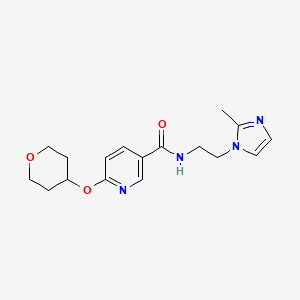
![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)
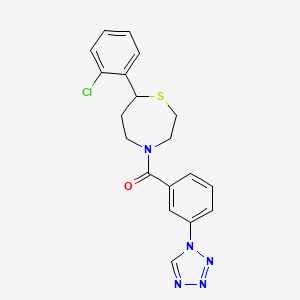
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
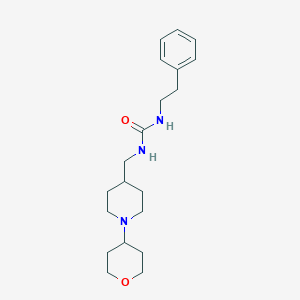
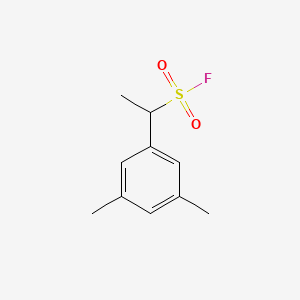
![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)
